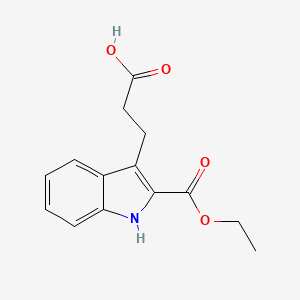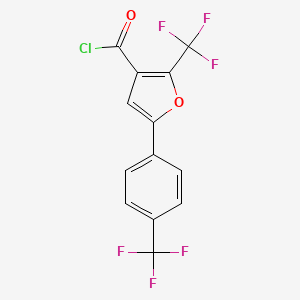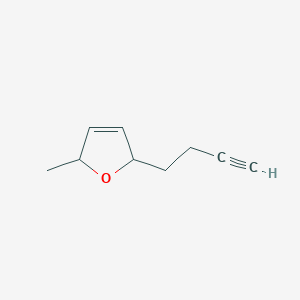
2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran is an organic compound characterized by a furan ring substituted with a but-3-yn-1-yl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran typically involves the reaction of a furan derivative with a but-3-yn-1-yl halide under basic conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where the furan derivative is reacted with but-3-yn-1-yl bromide in the presence of a palladium catalyst and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alkenes and alkanes.
Substitution: Halogenated furans and other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran exerts its effects depends on the specific reactions it undergoes. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The alkyne group can participate in cycloaddition reactions, while the furan ring can undergo electrophilic substitution, affecting biological pathways and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(But-3-yn-1-yl)furan: Similar structure but lacks the methyl group.
5-Methyl-2,5-dihydrofuran: Similar structure but lacks the but-3-yn-1-yl group.
2-(But-3-yn-1-yl)-5-methylfuran: Similar structure but lacks the dihydrofuran ring.
Uniqueness
2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran is unique due to the presence of both the but-3-yn-1-yl group and the methyl group on the furan ring
Propiedades
Número CAS |
91706-72-8 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
2-but-3-ynyl-5-methyl-2,5-dihydrofuran |
InChI |
InChI=1S/C9H12O/c1-3-4-5-9-7-6-8(2)10-9/h1,6-9H,4-5H2,2H3 |
Clave InChI |
QJCKMTGSHHGBIW-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CC(O1)CCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)

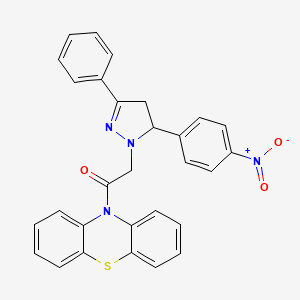
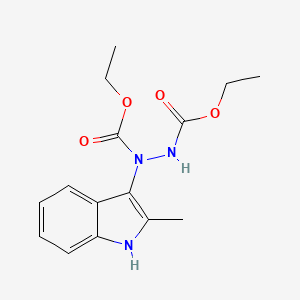
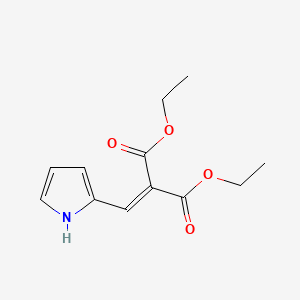
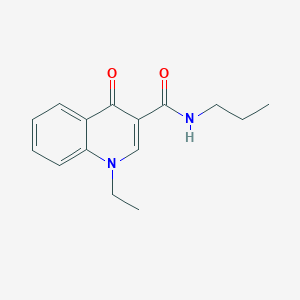

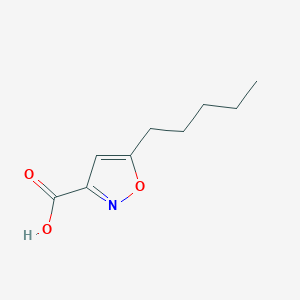
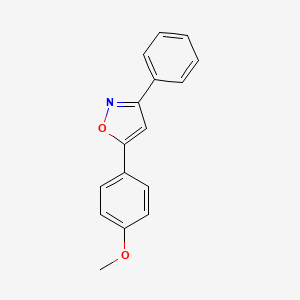
![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
